Lipophilicity Profile: Altered LogP for Membrane Permeability Optimization
1,3-Dimethyl-3-pyrrolidinol exhibits a predicted logP of 0.01, which is higher than that of unsubstituted 3-pyrrolidinol (logP ~ -0.33) but remains lower than more lipophilic 1,2-disubstituted analogs [1]. This intermediate lipophilicity can be advantageous for balancing aqueous solubility and membrane permeability in drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | 0.01 |
| Comparator Or Baseline | 3-Pyrrolidinol: -0.33; 1-Methyl-3-pyrrolidinol: not directly available for comparison |
| Quantified Difference | ΔLogP ≈ +0.34 vs. 3-pyrrolidinol |
| Conditions | Predicted values from computational models (e.g., ChemAxon, ACD/Labs) |
Why This Matters
A higher logP relative to the parent pyrrolidinol suggests improved passive membrane diffusion, a critical parameter for oral bioavailability and blood-brain barrier penetration in CNS-targeted programs.
- [1] 3-Pyrrolidinol: MolBase (https://mip.molbase.cn/40499-83-0.html); 1,3-Dimethyl-3-pyrrolidinol: ChemSrc (https://m.chemsrc.com/en/cas/117449-84-0_1198955.html). View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. (Class-level principle linking logP to permeability). View Source
